2-Methylpyrazolo[1,5-a]pyrimidine
Overview
Description
2-Methylpyrazolo[1,5-a]pyrimidine is an organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant photophysical properties and have been extensively studied for their applications in materials science and medicinal chemistry . The structure of this compound consists of a fused pyrazole and pyrimidine ring system, which imparts unique chemical and physical properties to the compound.
Mechanism of Action
Target of Action
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been identified as strategic compounds for optical applications . Another study has shown that pyrazolo[1,5-a]pyrimidine derivatives can act as inhibitors of PI3Kδ, a protein that regulates the differentiation, proliferation, migration, and survival of immune cells .
Mode of Action
It’s known that electron-donating groups (edgs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines can improve both the absorption and emission behaviors . This suggests that 2-Methylpyrazolo[1,5-a]pyrimidine may interact with its targets through similar mechanisms.
Biochemical Pathways
Related pyrazolo[1,5-a]pyrimidines have been used as fluorophores for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . This suggests that this compound may also interact with similar biochemical pathways.
Pharmacokinetics
Related compounds in the pyrazolo[1,5-a]pyrimidine family have been noted for their simpler and greener synthetic methodology and tunable photophysical properties . This suggests that this compound may have similar properties, which could impact its bioavailability.
Result of Action
Related pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to their tunable photophysical properties . This suggests that this compound may have similar effects.
Action Environment
It’s known that the photophysical properties of related pyrazolo[1,5-a]pyrimidines can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This suggests that the action of this compound may also be influenced by similar environmental factors.
Biochemical Analysis
Biochemical Properties
2-Methylpyrazolo[1,5-a]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a selective inhibitor of phosphoinositide 3-kinase δ (PI3Kδ), an enzyme involved in cell growth, proliferation, and survival . By inhibiting PI3Kδ, this compound can modulate signaling pathways that are critical for cellular functions, making it a potential candidate for therapeutic applications in diseases such as cancer and autoimmune disorders .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, it can induce apoptosis (programmed cell death) and inhibit cell proliferation by interfering with key signaling pathways . Additionally, it has been observed to affect gene expression and cellular metabolism, leading to altered cellular functions. For example, in HeLa cells (a type of cancer cell), this compound has been used as a biomarker for lipid droplets, demonstrating its versatility in biological applications .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of PI3Kδ, inhibiting its activity and thereby blocking the downstream signaling pathways that promote cell growth and survival . Additionally, this compound can interact with other proteins and enzymes, further influencing cellular processes at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been reported . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For example, it has been shown to accumulate in lipid droplets within cells, which may influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It has been found to localize primarily in the cytoplasm, with significant accumulation in lipid droplets . This localization is likely mediated by specific targeting signals or post-translational modifications that direct the compound to these cellular compartments
Preparation Methods
The synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine typically involves a multi-step reaction sequence. One common method starts with the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base such as sodium ethanolate, yielding a dihydroxy-heterocycle intermediate . This intermediate is then subjected to cyclocondensation reactions to form the desired this compound. Industrial production methods often employ microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
2-Methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine ring. Common reagents used in these reactions include hydrazine, diethyl malonate, and various bases and acids. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Methylpyrazolo[1,5-a]pyrimidine can be compared with other pyrazolo[1,5-a]pyrimidine derivatives and similar heterocyclic compounds:
Pyrazolo[1,5-a]pyrimidine: The parent compound, which lacks the methyl group at position 2, has similar chemical properties but may differ in reactivity and biological activity.
Indole-pyrazolo[1,5-a]pyrimidine: This derivative has shown high selectivity as a PI3K δ inhibitor and is being explored for its potential in treating asthma and chronic obstructive pulmonary disease.
Coumarin-153, Prodan, and Rhodamine 6G: These are commercial fluorescent probes that share some photophysical properties with this compound but differ in their chemical structure and specific applications.
Properties
IUPAC Name |
2-methylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-5-7-8-3-2-4-10(7)9-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQAQNWCDKDKKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=NC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80509526 | |
Record name | 2-Methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78562-32-0 | |
Record name | 2-Methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80509526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Anagliptin, a potent and selective dipeptidyl peptidase IV (DPP-4) inhibitor, exemplifies how specific structural features within 2-methylpyrazolo[1,5-a]pyrimidines dictate biological activity. X-ray crystallography studies of Anagliptin complexed with DPP-4 revealed key interactions responsible for its inhibitory potency and selectivity. [] These insights were further used to develop a series of Anagliptin derivatives for SAR exploration. [, ]
A: A common synthetic strategy involves the cyclocondensation reaction of 3-amino-5-methylpyrazole with various electrophiles. For example, reacting 3-amino-5-methylpyrazole with 1,1,1-trichloro-4-alkoxyalk-3-en-2-ones yields 2-methyl-7-trichloromethylpyrazolo[1,5-a]pyrimidines in good yields. [] Another approach utilizes β-dimethylaminovinyl ketones as electrophiles, leading to the formation of 2-methyl-7-arylpyrazolo[1,5-a]pyrimidines. [] These methods provide access to a variety of substituted derivatives for further biological evaluation.
A: Bromination reactions using N-bromosuccinimide have been explored to modify 2-methylpyrazolo[1,5-a]pyrimidines. Interestingly, bromination of N-phenyl-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide occurs preferentially on the phenyl ring, rather than the pyrazolo[1,5-a]pyrimidine core. [] This regioselectivity can be attributed to the electron-donating nature of the pyrazolo[1,5-a]pyrimidine moiety, directing electrophilic attack towards the phenyl ring.
A: While the provided abstracts don't delve into specific computational details, they highlight the use of techniques like X-ray crystallography for structural elucidation and understanding molecular interactions. [] This information can be used as a foundation for further computational studies, such as molecular docking simulations, to explore the binding modes and interactions with various biological targets. Additionally, quantitative structure-activity relationship (QSAR) models could be developed based on experimental data to predict the activity of novel derivatives and guide further synthetic efforts.
A: Research on 3,7-bis(trifluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidines highlights their photoluminescent properties, suggesting potential applications in materials science. [] The presence of trifluoromethyl groups is known to influence the electronic properties of organic molecules, often leading to enhanced fluorescence. This discovery opens up avenues for exploring their use in organic light-emitting diodes (OLEDs), sensors, and other fluorescence-based applications.
A: Various analytical techniques are used to characterize and confirm the identity and purity of synthesized 2-Methylpyrazolo[1,5-a]pyrimidine derivatives. These include nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C), which provides structural information, and mass spectrometry (MS), which determines the molecular weight and fragmentation patterns. [] Additionally, high-performance liquid chromatography (HPLC) can be used to assess the purity of the synthesized compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.